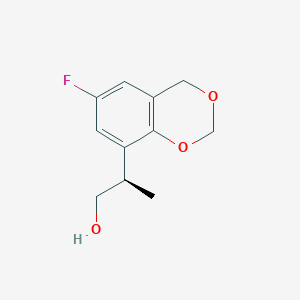

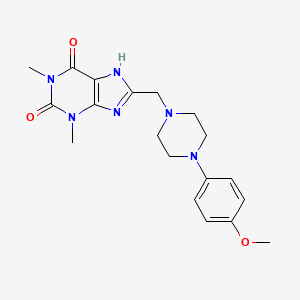

Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific hydrazides with acetylacetone or similar reagents. For example, paper describes the synthesis of a compound with a pyrazolo[3,4-d]pyrimidine core by reacting a benzohydrazide with acetylacetone. This suggests that the synthesis of Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone might also involve a multi-step reaction starting with a suitable pyrimidine derivative and a cyclopentyl-containing reagent, followed by cyclization and functional group transformations.

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit characteristics similar to those of pyrimidine derivatives. Paper discusses the structural characteristics of a pyrimidinyl compound, suggesting that spectral data and molecular orbital (MO) calculations can provide insights into the electronic distribution within the molecule. For the compound , one could expect the pyrimidine moiety to influence the electronic distribution and reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from related compounds. Paper describes the reactivity of a pyrimidinyl compound with nucleophiles, indicating that the presence of a pyrimidine ring can direct nucleophilic attacks and influence selectivity. The cyclopentyl group in the compound of interest may also affect its reactivity, potentially providing steric hindrance or influencing the electronic properties of the molecule.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, related compounds provide some context. For instance, paper discusses the determination of pK(R+) values and reduction potentials of a pyrimidinyl compound, which are important in understanding the acid-base behavior and redox properties. The compound may have similar properties, with the potential for variations due to the different substituents attached to the pyrimidine core.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research dedicated to the synthesis and biological evaluation of cyclopentyl derivatives, including cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, has led to the discovery of compounds with significant antimicrobial and antioxidant activities. For instance, the study by Rusnac et al. (2020) focused on the unexpected products formed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt conditions, leading to compounds with moderate antifungal activity, particularly against Cryptococcus neoformans (Rusnac et al., 2020).

Antimicrobial Activity of Pyrimidinone Derivatives

The antimicrobial properties of pyrimidinone derivatives have been extensively studied, showcasing their potential as therapeutic agents. A study by Hossan et al. (2012) synthesized a series of pyrimidinones that demonstrated good antibacterial and antifungal activities, comparable to established antibiotics like streptomycin and fusidic acid (Hossan et al., 2012). This highlights the potential of this compound derivatives in antimicrobial applications.

Novel Synthesis Approaches

Innovative synthesis methods for cyclopentyl derivatives have been developed to enhance their pharmacological profile. For example, Mitsumoto and Nitta (2004) described the synthesis of novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, demonstrating their application in the autorecycling oxidation of amines and alcohols, which suggests a new pathway for the synthesis and application of cyclopentyl derivatives (Mitsumoto & Nitta, 2004).

Antimicrobial Evaluation of Novel Systems

The synthesis and antimicrobial evaluation of new cyclopenta derivatives, such as those derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine, have shown pronounced antimicrobial properties. Sirakanyan et al. (2021) reported that the introduction of a 3,5-dimethyl-1H-pyrazol-1-yl group significantly enhances the antimicrobial activity of these compounds (Sirakanyan et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase .

Mode of Action

This compound interacts with its targets by recruiting Cereblon , a substrate receptor for the E3 ubiquitin ligase complex . This leads to the degradation of CDK4 and CDK6 .

Biochemical Pathways

The degradation of CDK4 and CDK6 disrupts the cell cycle, preventing cells from transitioning from the G1 phase to the S phase . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .

Pharmacokinetics

The compound’s potency against its targets, cdk4/cyclin d1 and cdk6/cyclin d1, is reported to be 269 nM and 104 nM respectively .

Result of Action

The action of this compound results in dose-dependent degradation of CDK4 and CDK6 . This selective degradation has been observed in Jurkat cells at a concentration of 0.25uM and in Molt4 cells following a 5-hour treatment with 250 nM of the compound .

Analyse Biochimique

Biochemical Properties

Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes or receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, it can influence gene expression by modulating the activity of transcription factors or other regulatory proteins . These molecular interactions ultimately lead to changes in cellular function and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . Additionally, high doses may result in toxicity, affecting the overall health and function of the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on cellular function. The compound’s metabolism may also affect metabolic flux and metabolite levels, further influencing its biological effects.

Propriétés

IUPAC Name |

cyclopentyl-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-11-9-12(2)18-16(17-11)21-14-7-8-19(10-14)15(20)13-5-3-4-6-13/h9,13-14H,3-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKPLWXLFXJCDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517586.png)

![4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2517589.png)

![2'-(4-Chlorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2517590.png)

![N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517592.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopentane-1-carboxylic acid](/img/structure/B2517597.png)

![N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2517600.png)

![1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2517602.png)